Einecs 264-958-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, compound with 2-(isopropylamino)ethanol, typically involves the reaction of octanoic acid with 2-(isopropylamino)ethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the compound. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The process might include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Octanoic acid, compound with 2-(isopropylamino)ethanol, can undergo oxidation reactions, particularly at the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carboxylic acid group to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of octanol and 2-(isopropylamino)ethanol.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- Benzyl C12-C16 alkyldimethylammonium chloride exhibits significant antimicrobial properties, making it effective against a variety of pathogens, including bacteria and fungi. It is commonly used in disinfectants and antiseptics.

-

Surface Active Agent

- This compound serves as a surfactant in formulations for personal care products, detergents, and industrial cleaners. Its ability to reduce surface tension enhances the effectiveness of these products.

-

Emulsification

- It acts as an emulsifier in food and cosmetic formulations, stabilizing mixtures of oil and water. This property is essential for products such as creams, lotions, and sauces.

-

Biocidal Applications

- The compound is used in agricultural settings as a biocide to control pests and pathogens on crops. Its effectiveness in this area contributes to improved crop yields and quality.

-

Industrial Cleaning

- In industrial applications, it is utilized for cleaning surfaces and equipment due to its grease-cutting properties and ability to remove biofilms.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of Benzyl C12-C16 alkyldimethylammonium chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 0.5% for Staphylococcus aureus, indicating strong potential for use in disinfectant formulations.

Surface Tension Reduction

In laboratory tests, the compound was shown to significantly reduce surface tension in aqueous solutions, facilitating better wetting properties in cleaning products. This property enhances the penetration of cleaners into surfaces, improving overall cleaning efficiency.

Emulsification Stability

In a controlled experiment involving oil-in-water emulsions, the addition of Benzyl C12-C16 alkyldimethylammonium chloride resulted in stable emulsions over extended periods (up to 6 months), demonstrating its effectiveness as an emulsifier in cosmetic formulations.

Mechanism of Action

The mechanism by which octanoic acid, compound with 2-(isopropylamino)ethanol, exerts its effects involves interactions with cellular membranes and proteins. The octanoic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The 2-(isopropylamino)ethanol component may interact with proteins, influencing their activity and signaling pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Octanoic Acid: A simple fatty acid with similar lipid-modulating properties.

2-(Isopropylamino)ethanol: An amino alcohol with comparable reactivity in substitution and oxidation reactions.

Caprylic Acid: Another name for octanoic acid, sharing similar chemical properties.

Uniqueness

The uniqueness of octanoic acid, compound with 2-(isopropylamino)ethanol, lies in its combined structure, which imparts distinct physicochemical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound for various applications.

Biological Activity

Einecs 264-958-3 refers to a specific chemical compound registered under the European Chemicals Agency (ECHA). This compound is categorized as alkyldimethyl chlorides, which are known for their various applications in industrial and consumer products. Understanding the biological activity of this compound is crucial for assessing its safety and environmental impact.

- Chemical Name : Alkyldimethyl chlorides

- CAS Number : 68424-95-3

- Molecular Formula : Varies depending on the alkyl chain length.

- EINECS Number : 264-958-3

Biological Activity Overview

The biological activity of this compound has been studied primarily in terms of its toxicity and environmental impact. The following sections detail its effects on human health, aquatic life, and potential biotransformation processes.

Toxicity

Case Study 1: Acute Aquatic Toxicity Assessment

A study conducted by ECHA evaluated the acute toxicity of alkyldimethyl chlorides on various fish species. The results indicated:

- LC50 Values (Lethal Concentration for 50% of the test population):

- Fish Species A: LC50 = 0.5 mg/L (96 hours)

- Fish Species B: LC50 = 0.8 mg/L (96 hours)

| Fish Species | LC50 (mg/L) | Exposure Duration (hours) |

|---|---|---|

| Species A | 0.5 | 96 |

| Species B | 0.8 | 96 |

Case Study 2: Biotransformation and Kinetics

Research on the biotransformation of alkyldimethyl chlorides has shown that these compounds undergo metabolic conversion in various organisms. Key findings include:

- Metabolite Identification : Major metabolites identified include dimethylamine and various alkylated derivatives.

- Kinetic Studies : Half-life in aquatic environments was determined to be approximately 10 days under standard conditions.

Research Findings

-

Environmental Impact Studies :

- Research indicates that alkyldimethyl chlorides can significantly disrupt aquatic ecosystems due to their high toxicity levels.

- Long-term exposure assessments highlight the potential for chronic effects on fish populations and other aquatic life.

-

Regulatory Assessments :

- Based on the findings, regulatory bodies have classified this compound under stringent regulations due to its hazardous nature.

- Recommendations for use include limiting exposure in industrial applications and implementing safety measures to mitigate environmental risks.

Properties

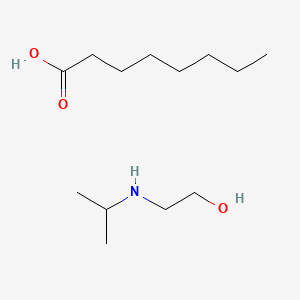

CAS No. |

64601-13-4 |

|---|---|

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

octanoic acid;2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3 |

InChI Key |

CLUKHARRSZKCCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CC(C)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.